molecular formula C16H18N2O3 B192110 Pilosine CAS No. 13640-28-3

Pilosine

Cat. No. B192110
CAS RN: 13640-28-3
M. Wt: 286.33 g/mol
InChI Key: DZOVBAVEJYPSLL-CFVMTHIKSA-N
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Description

Pilosine is a fluorescent derivative of histidine that is found in the genus Pilosa . It has a molecular formula of C16H18N2O3 and a molecular weight of 286.33 .


Synthesis Analysis

Pilosine is synthesized by precursors derived directly from the amino acid, L-histidine . The known structures can be divided into those derived from histamine as a precursor and the other ones called Pilocarpus alkaloids that contained a distinct precursor .


Molecular Structure Analysis

The molecular structure of Pilosine has been evaluated using theory models (B3lyp/SDD, B3lyp/6-31+G(d,p), B3lyp/6-311++G(d,p)) . Seven isomers of molecular formula C16H18N2O3 are reported to Pilocarpus species .


Chemical Reactions Analysis

Chemical reactions induced by light, temperature, or electricity could easily result in the conversion of these less-stable models to more trans models, such as ISOP, which is isomeric with PILO, by changing conformation .


Physical And Chemical Properties Analysis

Pilosine has a boiling point of 568.3±25.0°C (Predicted), a melting point of 179°C, and a density of 1.29±0.1 g/cm3 (Predicted) .

Scientific Research Applications

  • Treatment of Diseases : Pilosine and its derivative epiisopilosine have potential applications in treating several diseases. A study on their vibrational spectra through FT-Raman and FT-IR, combined with density functional theory calculations, has contributed to understanding their molecular structures and potential therapeutic uses (Bento et al., 2010).

  • Developmental Stage-Specific Production : Pilosine is produced in high concentrations in mature plants of Pilocarpus microphyllus. A metabolomic study revealed that pilosine, unlike its pharmacologically active counterpart pilocarpine, is specific to the mature developmental stage of the plant. This information is crucial for understanding the biosynthesis and potential exploitation of pilosine (Abreu et al., 2011).

  • Antitumor Potential : Although not directly related to pilosine, a study on Bidens pilosa, a plant used in Brazilian folk medicine, indicated antitumor potential. This research provides insights into the broader field of plant-based alkaloids and their potential medicinal uses, which could include compounds like pilosine (Kviecinski et al., 2008).

  • Identification and Isolation : Research has focused on the isolation of pilosine from Pilocarpus species and the discovery of epiisopilosine in Pilocarpus microphyllus. This research contributes to the foundational knowledge necessary for the development of pilosine-based treatments (Löwe & Pook, 1973).

  • Anthelmintic and Antibacterial Activity : A study found that epiisopilosine, a derivative of pilosine, demonstrated significant anthelmintic activity at low concentrations, suggesting its potential as an antiparasitic agent. This insight could guide research into similar applications for pilosine (Rocha et al., 2017).

properties

IUPAC Name

(3R,4R)-3-[(R)-hydroxy(phenyl)methyl]-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-18-10-17-8-13(18)7-12-9-21-16(20)14(12)15(19)11-5-3-2-4-6-11/h2-6,8,10,12,14-15,19H,7,9H2,1H3/t12-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOVBAVEJYPSLL-CFVMTHIKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1CC2COC(=O)C2C(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1C[C@H]2COC(=O)[C@H]2[C@H](C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101318714
Record name Pilosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pilosine

CAS RN

13640-28-3
Record name Pilosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13640-28-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013640283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101318714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3R-[3α(R*),4α]]-3-(α-hydroxybenzyl)-4-[(1-methylimidazol-5-yl)methyl]dihydrofuran-2(3H)-one
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Record name PILOSINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
186
Citations
FL Pyman - Journal of the Chemical Society, Transactions, 1912 - pubs.rsc.org
… formula for pilosine. Since pilosine is decomposed into benzaldehyde and pilosinine on boiling with strong aqueous sodium hydroxide, and yields anhydropilosine when dehydrated by …
Number of citations: 13 pubs.rsc.org
E Tedeschi, J Kamionsky, D Zeider… - The Journal of …, 1974 - ACS Publications
… spectrum (in DMSO) of “pilosine” prepared according to literature5 was found to be complex… desired genuine pilosine we set out to separate the two isomers, by first converting “pilosine” …
Number of citations: 11 pubs.acs.org
AP Santos, PRH Moreno - Natural products, 2013 - disciplinas.stoa.usp.br
This Chapter will cover the alkaloids containing the imidazole nucleus, the smallest group in terms of structure numbers, which are formed by precursors derived directly from the …
Number of citations: 24 disciplinas.stoa.usp.br
RRF Bento, LE da Silva, JLB Faria… - Brazilian Journal of …, 2010 - SciELO Brasil
This paper describes the study of two alkaloids extracted from Pilocarpus Microphyllus (Rutaceae): pilosine and epiisopilosine. These substances have potential application in the …
Number of citations: 7 www.scielo.br
E Tedeschi, J Kamionsky, S Fackler… - Israel Journal of …, 1973 - Wiley Online Library
… pure form of pilosine (l) via separation of the common "pilosine" (… Pilosine was discovered in P. jaborandiin 1959 (H. W. … The NMR spectrum (in DMSO) of pilosine prepared according to …
Number of citations: 9 onlinelibrary.wiley.com
L Berggren - Acta Ophthalmologica, 1967 - Wiley Online Library
… , pilocarpidine and pilosine were compared. The inhibitory effect of pilocarpine was confirmed whereas pilocarpidine and pilosine were not inhibitory at 10-5 M concentration (fig. 2). …
Number of citations: 6 onlinelibrary.wiley.com
IN Abreu, YH Choi, ACHF Sawaya, MN Eberlin… - Planta …, 2011 - thieme-connect.com
… , pilosine … pilosine and related alkaloids by ESI/MS were found only in extracts from mature plant. Two new imidazole alkaloids were identified by MS n . Our results suggest that pilosine …
Number of citations: 15 www.thieme-connect.com
NL Andreazza, IN Abreu, A Sawaya, MN Eberlin… - Biotechnology …, 2009 - Springer
… The effect of pH (from 4.8 to 9.8) on the production of pilosine and pilocarpine and on their … pilocarpine while only lineage PP produced pilosine. Both alkaloids were released in the …
Number of citations: 17 link.springer.com
C Aromdee, JP Fawcett, R Ledger - Journal of Chromatography B …, 1996 - Elsevier
A sensitive assay for pilocarpine in biological fluids has been developed involving HPLC of a fluorescent derivative of 4-bromomethyl-7-methoxycoumarin. Pilosine as internal standard …
Number of citations: 17 www.sciencedirect.com
ACHF Sawaya, YD Costa… - Natural product …, 2015 - journals.sagepub.com
… The leaves kept in water were also compared with those that received an exogenous supply of pilosine (6), which resulted in an increase in the pilosine content, going from 37.80% to …
Number of citations: 9 journals.sagepub.com

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